molecular formula C8H8N2O4 B13652486 2-Cyclopropoxy-4-nitropyridine 1-oxide

2-Cyclopropoxy-4-nitropyridine 1-oxide

Cat. No.: B13652486
M. Wt: 196.16 g/mol
InChI Key: RPHIGDKTSRDXQK-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclopropoxy group and a nitro group attached to a pyridine ring.

Preparation Methods

The synthesis of 2-Cyclopropoxy-4-nitropyridine 1-oxide typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-nitropyridine N-oxide . This intermediate is then reacted with cyclopropyl alcohol in the presence of a suitable catalyst to yield the final product. Industrial production methods often employ continuous flow systems to enhance safety and efficiency, particularly for the highly exothermic nitration step .

Chemical Reactions Analysis

2-Cyclopropoxy-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, halogens, and nucleophiles. Major products formed from these reactions include amino derivatives, halogenated compounds, and other substituted pyridine derivatives .

Scientific Research Applications

2-Cyclopropoxy-4-nitropyridine 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study various biochemical pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group and the N-oxide group play crucial roles in its reactivity and binding properties. These groups can participate in various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-hole interactions, which influence the compound’s biological activity and chemical behavior .

Comparison with Similar Compounds

2-Cyclopropoxy-4-nitropyridine 1-oxide can be compared with other nitropyridine derivatives, such as:

The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-cyclopropyloxy-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C8H8N2O4/c11-9-4-3-6(10(12)13)5-8(9)14-7-1-2-7/h3-5,7H,1-2H2

InChI Key

RPHIGDKTSRDXQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=[N+](C=CC(=C2)[N+](=O)[O-])[O-]

Origin of Product

United States

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